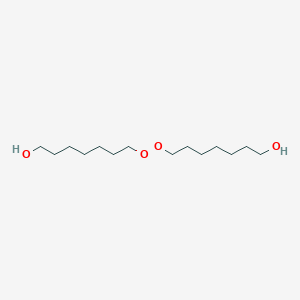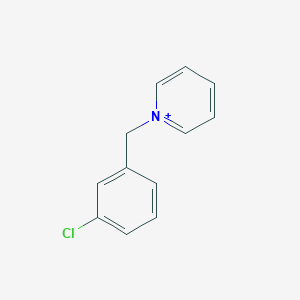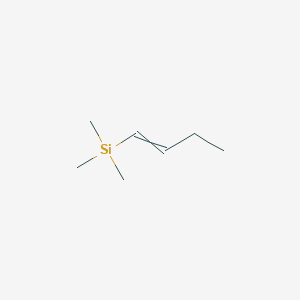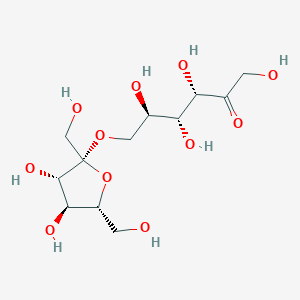
3-Butyl-1-methyl-1-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-1-methyl-1-phenylurea (BMU) is a chemical compound that belongs to the class of urea derivatives. It is widely used in scientific research for its unique properties and mechanism of action. BMU is synthesized through a multi-step process that involves the reaction of butylamine, methyl isocyanate, and phenylisocyanate.
作用機序
3-Butyl-1-methyl-1-phenylurea inhibits the activity of PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol (DAG) and other activators. As a result, cellular signaling pathways that rely on PKC activity are disrupted, leading to changes in cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and other apoptotic pathways. In addition, this compound has been shown to inhibit angiogenesis, the growth of new blood vessels that is necessary for tumor growth and metastasis.
実験室実験の利点と制限
3-Butyl-1-methyl-1-phenylurea has several advantages as a research tool. It is relatively easy to synthesize and can be used at low concentrations. This compound also has a high degree of specificity for PKC, which allows researchers to study the role of PKC in cellular processes without affecting other signaling pathways. However, this compound also has some limitations. It can be toxic at high concentrations and may have off-target effects on other enzymes and signaling pathways.
将来の方向性
For research on 3-Butyl-1-methyl-1-phenylurea include the development of more specific and potent inhibitors of PKC, the use of this compound in combination with other drugs or therapies, and the exploration of its potential as a therapeutic agent for cancer and other diseases.
合成法
3-Butyl-1-methyl-1-phenylurea is synthesized through a multi-step process that involves the reaction of butylamine, methyl isocyanate, and phenylisocyanate. The first step involves the reaction of butylamine with methyl isocyanate to form N-butyl-N-methylcarbamoyl methylamine. The second step involves the reaction of N-butyl-N-methylcarbamoyl methylamine with phenylisocyanate to form this compound. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
3-Butyl-1-methyl-1-phenylurea is widely used in scientific research for its unique properties and mechanism of action. It has been shown to inhibit the activity of protein kinase C (PKC), a key enzyme involved in cellular signaling pathways. This compound has been used to study the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been used to investigate the role of PKC in cancer and other diseases.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
3-butyl-1-methyl-1-phenylurea |
InChI |
InChI=1S/C12H18N2O/c1-3-4-10-13-12(15)14(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,13,15) |
InChIキー |
SKJLCJVEUHEWAW-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)N(C)C1=CC=CC=C1 |
正規SMILES |
CCCCNC(=O)N(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)


![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)




![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)
